molecular formula C18H34B2O4 B578132 (1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane CAS No. 1218790-09-0

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

Cat. No. B578132
M. Wt: 336.086
InChI Key: SFKOPBKHPOIHAU-ZIAGYGMSSA-N
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Description

“(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane” is a chemical compound with the CAS number 1218790-09-0 .

Scientific Research Applications

Synthesis and Catalysis

One prominent application area is in the synthesis of complex molecules and materials. For example, the use of related dioxaborolane structures in palladium-catalyzed borylation reactions has been reported. This method has shown effectiveness in borylation of aryl bromides, particularly those bearing sulfonyl groups, which is crucial for the synthesis of (dioxaborolane)-arenes (Takagi & Yamakawa, 2013).

Material Science and Optical Applications

Compounds structurally similar to "(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane" have been utilized in the creation of chiral mononuclear and polymeric chains with luminescent properties, suggesting their potential application as optical materials. These materials have demonstrated significant powder second-harmonic generation (SHG) efficiency, indicative of their utility in nonlinear optical applications (Cheng et al., 2013).

Electronic and Photonic Materials

The development of high-performance semiconducting polymers is another critical application. The direct borylation reaction of parent heterocycles to produce diborylated intermediates has been successfully applied for the synthesis of donor–acceptor copolymers. These materials are vital for advancing organic electronics, highlighting the role of boron-containing compounds in the development of semiconducting materials (Kawashima et al., 2013).

Chemical Synthesis and Analysis

The compound has also been studied for its utility in preparing other complex molecules. For instance, the preparation, spectroscopy, and crystal structure analysis of derivatives of cyclohexane-1,2-diamine have been investigated, showcasing the compound's relevance in creating enantiopure structures and studying their crystalline properties (Guillaume et al., 2017).

Catalysis and Reaction Studies

Additionally, the use of related boron-containing compounds in catalysis, particularly in the oxidation of cyclohexane, underscores the versatility of these compounds in chemical transformations. Such studies contribute to the understanding of catalytic processes and the development of more efficient catalysts for various reactions (Hazra et al., 2014).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKOPBKHPOIHAU-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@H]2B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682259
Record name 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

CAS RN

1218790-09-0
Record name 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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